2-(2-fluorophenyl)propanenitrile
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Overview
Description
2-(2-fluorophenyl)propanenitrile: is an organic compound with the molecular formula C9H8FN It is a nitrile derivative, characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method for preparing nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For 2-(2-fluorophenyl)propanenitrile, the starting material could be a halogenoalkane such as 2-(2-fluorophenyl)propyl bromide, which reacts with sodium cyanide to form the nitrile.
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10). For example, 2-(2-fluorophenyl)propanamide can be dehydrated to form this compound.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to form nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-fluorophenyl)propanenitrile can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Reduction: 2-(2-fluorophenyl)propanamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-fluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)propanenitrile depends on its specific application. In general, the nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can also affect the compound’s electronic properties, making it a valuable building block in medicinal chemistry.
Comparison with Similar Compounds
2-(2-chlorophenyl)propanenitrile: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenyl)propanenitrile: Contains a bromine atom instead of fluorine.
2-(2-iodophenyl)propanenitrile: Contains an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 2-(2-fluorophenyl)propanenitrile imparts unique electronic properties, such as increased electronegativity and stability, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its halogenated counterparts.
Properties
CAS No. |
1096308-40-5 |
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Molecular Formula |
C9H8FN |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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